2-Chloro-4-(4-methylpyridin-2-yl)phenol
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Overview
Description
2-Chloro-4-(4-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom at the second position and a 4-methylpyridin-2-yl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour, resulting in a clear orange solution. This solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like dimethylamine in ethanol can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols and amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(4-methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidative properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidative properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar in structure but lacks the pyridine ring.
2-Chloro-4-methylpyridine: Similar in structure but lacks the phenol group.
2-Chlorophenol: Similar in structure but lacks the 4-methylpyridin-2-yl group.
Uniqueness
2-Chloro-4-(4-methylpyridin-2-yl)phenol is unique due to the presence of both the phenol and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-5-14-11(6-8)9-2-3-12(15)10(13)7-9/h2-7,15H,1H3 |
InChI Key |
ZJMCPPIMYHWORR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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